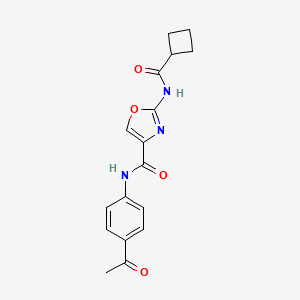

N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide, while not directly detailed in the provided papers, can be inferred from similar processes used for the synthesis of functionalized oxazoles. According to the research, oxazoles can be synthesized from enamides using phenyliodine diacetate (PIDA)-mediated intramolecular cyclization. This method is advantageous due to its broad substrate scope and the absence of heavy metals in the oxidative carbon-oxygen bond formation process . Although the exact synthesis of the compound is not described, the principles from this paper could potentially be applied to its synthesis, considering the structural similarities with oxazoles.

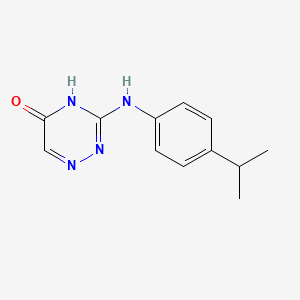

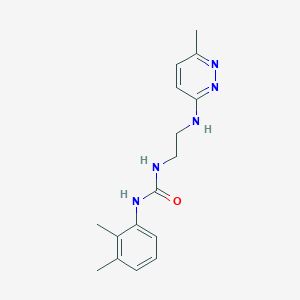

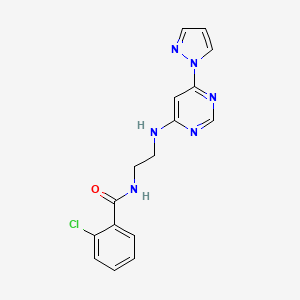

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is not directly analyzed in the provided papers. However, the structure of oxazoles, in general, has been studied, and the synthesis methods suggest a focus on the formation of the oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the acetylphenyl and cyclobutanecarboxamido groups would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactions involving oxazoles are not explicitly discussed in the provided papers. However, the synthesis paper indicates that oxazoles can be formed through intramolecular cyclization, which is a type of chemical reaction. The PIDA-mediated process suggests that the oxazole ring formation involves an oxidative step, which could be a key reaction in the synthesis of the compound . The specific reactivity of the N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide would depend on the functional groups attached to the oxazole ring.

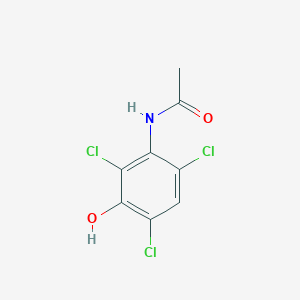

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide are not covered in the provided papers. However, the synthesis and characterization of a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, provide some insight into the analytical techniques that could be used to determine these properties. The compound was characterized using 1H NMR and MS, suggesting that similar techniques could be employed to analyze the physical and chemical properties of the oxazole derivative . Properties such as solubility, melting point, and stability could be inferred based on the known properties of similar oxazole compounds and the functional groups present in the molecule.

Aplicaciones Científicas De Investigación

Oxazole Derivatives in Synthesis

Oxazoles are utilized as intermediates in the synthesis of more complex molecules, including natural products and potentially bioactive compounds. For example, oxazoles have been employed as masked forms of activated carboxylic acids in the synthesis of macrocyclic lactones and macrolides, demonstrating their utility in organic synthesis and the pharmaceutical industry. These applications underscore the value of oxazoles in facilitating the construction of complex molecular architectures, such as those found in (±)-recifeiolide and (±)-di-O-methylcurvularin (Wasserman et al., 1981).

Photochemical Properties

Oxazoles are sensitive to photooxidation, which can lead to various chemical transformations. The photochemical properties of oxazoles have been studied for their potential applications in synthetic organic chemistry. These studies reveal that oxazoles undergo oxidation under mild conditions, producing valuable chemical intermediates (Wasserman & Floyd, 1966).

Antimicrobial Applications

Synthesized derivatives of oxazole have been evaluated for their antimicrobial activities. For instance, macrocyclic pentaazapyridine and dipeptide pyridine derivatives derived from oxazole compounds have shown promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Flefel et al., 2018).

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10(21)11-5-7-13(8-6-11)18-16(23)14-9-24-17(19-14)20-15(22)12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVAKQSRTWBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)

![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)